molecular formula C10H10BrFO2 B6156843 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1247888-93-2

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6156843
CAS No.: 1247888-93-2
M. Wt: 261.09 g/mol
InChI Key: YGZBJWJAPYZTHX-UHFFFAOYSA-N
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Description

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropanoic acid group

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, as well as modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorobenzoic acid
  • 4-bromo-2-fluorobiphenyl
  • 4-bromo-2-fluorophenyl methyl sulfone

Uniqueness

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methylpropanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1247888-93-2

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

YGZBJWJAPYZTHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)C(=O)O

Purity

95

Origin of Product

United States

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